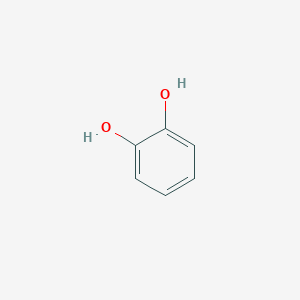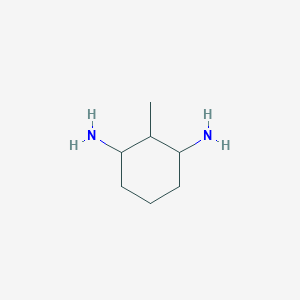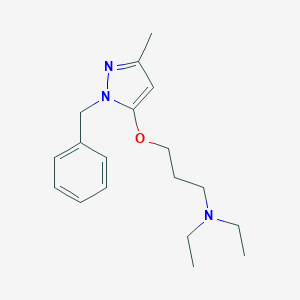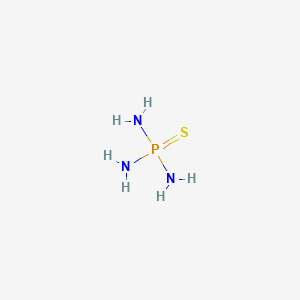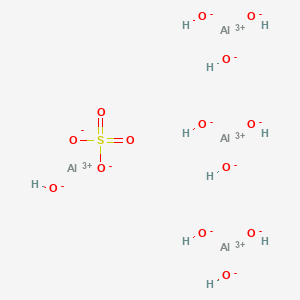
Tetraaluminium decahydroxide sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraaluminium decahydroxide sulphate, also known as TADS, is a chemical compound with the molecular formula Al4(SO4)(OH)10. TADS is a white, crystalline powder that is commonly used in the field of chemistry for its unique properties. This compound has gained attention in recent years due to its potential applications in various areas of scientific research.
作用機序
Tetraaluminium decahydroxide sulphate works by forming a complex with the molecules it comes in contact with. This complexation process can alter the properties of the molecules, leading to changes in their behavior. Tetraaluminium decahydroxide sulphate is also known to have a high affinity for certain proteins and enzymes, which can lead to changes in their activity.
Biochemical and Physiological Effects:
Tetraaluminium decahydroxide sulphate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as the ability to inhibit certain enzymes. Tetraaluminium decahydroxide sulphate has also been studied for its potential to reduce inflammation and protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of Tetraaluminium decahydroxide sulphate is its ability to form stable complexes with other molecules. This makes it a useful tool in a variety of laboratory experiments, particularly those involving drug delivery and catalysis. However, Tetraaluminium decahydroxide sulphate is also known to be relatively insoluble in water, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the use of Tetraaluminium decahydroxide sulphate in scientific research. One area of interest is the development of new drug delivery systems that utilize Tetraaluminium decahydroxide sulphate as a carrier. Tetraaluminium decahydroxide sulphate may also have applications in the field of nanotechnology, due to its ability to form stable complexes with nanoparticles. Additionally, Tetraaluminium decahydroxide sulphate may be useful in the development of new catalysts for chemical reactions.
合成法
Tetraaluminium decahydroxide sulphate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most commonly used method is the sol-gel synthesis, which involves the reaction of aluminum sulfate with sodium hydroxide to form a gel-like substance. This gel is then dried and calcined to produce Tetraaluminium decahydroxide sulphate.
科学的研究の応用
Tetraaluminium decahydroxide sulphate has a wide range of applications in scientific research, including its use as a coagulant in water treatment, a catalyst in chemical reactions, and a flocculant in wastewater treatment. Tetraaluminium decahydroxide sulphate has also been studied for its potential use in drug delivery systems, due to its ability to bind to certain drugs and release them over time.
特性
CAS番号 |
12428-64-7 |
|---|---|
製品名 |
Tetraaluminium decahydroxide sulphate |
分子式 |
Al4H10O14S |
分子量 |
374.07 g/mol |
IUPAC名 |
tetraaluminum;decahydroxide;sulfate |
InChI |
InChI=1S/4Al.H2O4S.10H2O/c;;;;1-5(2,3)4;;;;;;;;;;/h;;;;(H2,1,2,3,4);10*1H2/q4*+3;;;;;;;;;;;/p-12 |
InChIキー |
PHWYDKYLWYCEOI-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
その他のCAS番号 |
12428-64-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

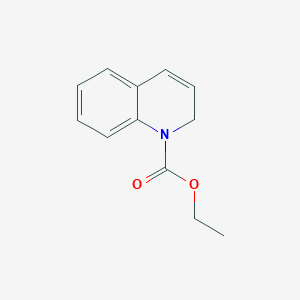
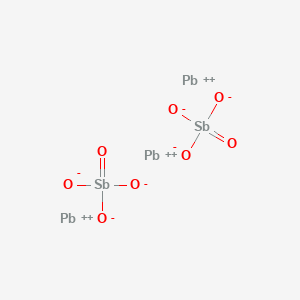

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

